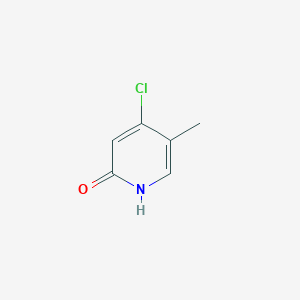

4-Chloro-5-methylpyridin-2-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1227592-83-7 |

|---|---|

Molecular Formula |

C6H6ClNO |

Molecular Weight |

143.57 g/mol |

IUPAC Name |

4-chloro-5-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C6H6ClNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9) |

InChI Key |

DXPNRBPUHOJUAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)C=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Chloro 5 Methylpyridin 2 Ol and Analogous Pyridine Derivatives

Direct Halogenation Approaches to Pyridinol Systems

Direct halogenation of pyridinol systems is a common strategy for the synthesis of chloropyridinols. This approach involves the introduction of a chlorine atom directly onto the pyridine (B92270) ring of a pre-existing pyridinol or a related precursor. The success of this strategy hinges on controlling the regioselectivity of the chlorination and optimizing reaction conditions to maximize yield and purity.

Regioselective Chlorination Techniques for Substituted Pyridinols

Achieving regioselectivity in the chlorination of substituted pyridinols is a significant challenge due to the electronic nature of the pyridine ring, which can be deactivated towards electrophilic substitution. researchgate.net However, various techniques have been developed to direct the chlorine atom to the desired position.

One approach involves the use of pyridine N-oxides, which activates the pyridine ring towards both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net After the chlorination step, the N-oxide can be deoxygenated to yield the desired chloropyridine derivative. researchgate.net For instance, the chlorination of pyridine N-oxides using oxalyl chloride and triethylamine (B128534) in dichloromethane (B109758) at 0°C for 30 minutes has been shown to be an effective method. researchgate.net

Another technique for achieving regioselectivity is through the use of specifically designed phosphine (B1218219) reagents. nih.govchemrxiv.org These reagents can form phosphonium (B103445) salts with the pyridine nitrogen, increasing the electrophilicity of the pyridine ring and directing the chlorination to specific positions. nih.govchemrxiv.org The substitution pattern on the phosphine reagent can be tuned to control the site of chlorination. nih.gov

Furthermore, in systems like pyridin-3-ol, sequential halogenation can be employed. Chlorination at the 6-position can be achieved first, followed by bromination at the 5-position, demonstrating control over the placement of different halogens.

Influence of Chlorinating Agents on Reaction Pathways and Selectivity (e.g., SOCl₂, POCl₃)

The choice of chlorinating agent plays a pivotal role in determining the reaction pathway and the selectivity of the chlorination of pyridinol systems. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are commonly employed reagents, often in the presence of a catalyst like dimethylformamide (DMF). google.comresearchgate.net

Thionyl Chloride (SOCl₂): SOCl₂ is a powerful chlorinating agent used to convert hydroxyl groups to chlorine atoms. chemistrysteps.commdpi.com In the context of pyridinols, it can be used to chlorinate the ring directly or to convert a hydroxyl group into a chloro group. The reaction with SOCl₂ often proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. chemistrysteps.com Using SOCl₂ in the presence of catalytic DMF can lead to the formation of the Vilsmeier reagent, which is a potent electrophile for chlorination. researchgate.net

Phosphorus Oxychloride (POCl₃): POCl₃ is another widely used reagent for the dehydroxy-chlorination of pyridinols and other hydroxy aza-arenes. researchgate.netindianchemicalsociety.com The mechanism involves the activation of the hydroxyl group by phosphorylation, creating a good leaving group that is subsequently displaced by a chloride ion. chemistrysteps.com POCl₃ can be used neat or with a base such as N,N-dimethylaniline, and reactions may require heating for extended periods to achieve completion. researchgate.net The combination of POCl₃ with phosphorus pentachloride (PCl₅) creates a more robust chlorinating agent that can be effective where POCl₃ alone is not. indianchemicalsociety.com

The choice between SOCl₂ and POCl₃ can influence the yield and the formation of byproducts. For example, in the chlorination of quinazolones, a related heterocyclic system, both reagents can be effective, but reaction conditions need to be carefully controlled to avoid recovery of the starting material or the formation of undesired products. researchgate.net

Interactive Table: Comparison of Common Chlorinating Agents

| Chlorinating Agent | Typical Conditions | Mechanism Highlights | Selectivity Considerations |

| **Thionyl Chloride (SOCl₂) ** | Often with catalytic DMF | Forms a chlorosulfite intermediate or Vilsmeier reagent. | Can be highly reactive; selectivity can be influenced by the substrate and reaction temperature. |

| Phosphorus Oxychloride (POCl₃) | Neat or with a base (e.g., N,N-dimethylaniline), often requires heating. | Activates the hydroxyl group via phosphorylation. | Generally effective for dehydroxy-chlorination; can require harsh conditions. |

| POCl₃/PCl₅ Mixture | Used when POCl₃ alone is insufficient. | PCl₅ enhances the chlorinating power of POCl₃. | A very strong chlorinating system, useful for less reactive substrates. |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired chlorinated pyridinol. Key parameters that are often adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For instance, in the chlorination of hydroxy aza-arenes, a phosphorus-free method using bis(trichloromethyl) carbonate (BTC) in SOCl₂ with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been developed. researchgate.net This reaction is performed under reflux conditions, and the resulting chlorinated aza-arenes can often be used directly in subsequent steps after a simple workup. researchgate.net

In the case of chlorinations using POCl₃, the reaction can be sensitive to quenching procedures. Pouring the reaction mixture onto ice-water can lead to an acidic medium that promotes hydrolysis back to the starting material. researchgate.net Quenching with a cold sodium bicarbonate solution can mitigate this issue. researchgate.net The duration of the reaction can also be critical, with some chlorinations requiring several hours to days at reflux to go to completion. researchgate.net

The use of a divided electrochemical cell has been shown to be crucial for the success of certain chlorination reactions, as it prevents the reduction of the catalyst at the cathode. mdpi.com Light irradiation has also been identified as a critical factor in some chlorination protocols, not only for promoting the reaction but also for ensuring site selectivity. escholarship.org

Multi-Step Synthesis via Functional Group Interconversions

An alternative to direct halogenation is the multi-step synthesis of chloropyridinols through a series of functional group interconversions. This approach offers greater flexibility in constructing the target molecule by building it from simpler, more readily available starting materials.

Conversion of Aminopyridines to Chloropyridines via Diazotization Reactions

The conversion of an amino group to a chloro group via a diazotization reaction, often referred to as the Sandmeyer reaction, is a well-established method in pyridine chemistry. tpu.ruresearchgate.net This process typically involves treating an aminopyridine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt intermediate. tpu.ru This unstable intermediate is then decomposed in the presence of a chloride source, such as copper(I) chloride, to yield the corresponding chloropyridine.

A one-pot method for the synthesis of chloropyridines from aminopyridines has been developed, which proceeds through the in-situ formation of pyridyl triflates. tpu.ruresearchgate.net In this procedure, the aminopyridine is diazotized in the presence of trifluoromethanesulfonic acid, and the resulting triflate is then converted to the chloropyridine by the addition of hydrochloric acid. tpu.ru This method has been shown to provide good yields of the target products without the formation of hydroxypyridine byproducts. tpu.ru

Diazotization of aminopyridines with a chlorine substituent on the ring has been successfully carried out in an acidic aqueous solution with sodium nitrite, affording the corresponding pyridinediazonium tetrafluoroborates in good yields. koreascience.kr For aminopyridines without a ring substituent, which can be unstable in aqueous solution, the diazotization can be performed in an anhydrous medium. koreascience.kr

Hydroxylation Strategies for Chlorinated Methylpyridines

The introduction of a hydroxyl group onto a pre-existing chlorinated methylpyridine is another key functional group interconversion. One common strategy involves the nucleophilic substitution of a leaving group, such as a chlorine atom, by a hydroxide (B78521) source. For example, 4-Amino-5-methylpyridin-2-ol can be synthesized by reacting 2-chloro-5-methylpyridin-4-amine (B1314158) with potassium hydroxide in methanol (B129727) under elevated temperature and pressure in an autoclave. google.com Another method involves dissolving 2-chloro-4-amino-5-methylpyridine in ethylene (B1197577) glycol, followed by precipitation. chemicalbook.com

Recent advances have also explored photochemical methods for the hydroxylation of pyridines. The C3-selective hydroxylation of pyridines can be achieved through the photochemical valence isomerization of pyridine N-oxides. acs.org This method provides a route to C3-hydroxylated pyridines, which are challenging to synthesize via traditional methods due to the electronic properties of the pyridine ring. acs.org

Furthermore, the biodegradation of pyridines often proceeds through hydroxylated intermediates, with the oxygen atom being derived from water. researchgate.net While not a synthetic laboratory method in the traditional sense, this highlights the natural pathways for pyridine hydroxylation.

Interactive Table: Summary of Synthetic Strategies

| Synthetic Strategy | Key Transformation | Reagents/Conditions | Advantages |

| Direct Halogenation | Pyridinol → Chloropyridinol | SOCl₂, POCl₃, PCl₅, BTC/DMAP | Direct, fewer steps. |

| Diazotization | Aminopyridine → Chloropyridine | NaNO₂/HCl, CuCl; or NaNO₂/TfOH then HCl | Utilizes readily available aminopyridines. |

| Nucleophilic Hydroxylation | Chloropyridine → Pyridinol | KOH/Methanol, high temp/pressure | Effective for introducing a hydroxyl group. |

| Photochemical Hydroxylation | Pyridine N-oxide → Pyridinol | UV light, solvent | Offers unique regioselectivity (e.g., C3-hydroxylation). |

Introduction of Methyl and Hydroxyl Functionalities through Sequential Transformations

The introduction of methyl and hydroxyl groups onto a pyridine ring often involves a series of sequential reactions, where the order and nature of the transformations are critical for achieving the desired substitution pattern.

A common approach to synthesizing pyridin-2-ol derivatives involves the hydroxylation of a pre-functionalized pyridine ring. For instance, 4-Amino-5-methylpyridin-2-ol can be synthesized from 2-chloro-5-methylpyridin-4-amine. In one method, this is achieved by reacting 2-chloro-5-methylpyridin-4-amine with potassium hydroxide in methanol within a pressure reactor at elevated temperatures. google.com An alternative procedure involves dissolving 2-chloro-4-amino-5-methylpyridine in ethylene glycol, followed by precipitation to yield the desired pyridin-2-ol. chemicalbook.com

The synthesis of related structures, such as 3,5-dimethyl-4-substituted pyridines, highlights the influence of existing substituents on subsequent reactions. The reaction of 3,5-lutidine with acetic anhydride (B1165640) and zinc, which would typically yield an ethylpyridine, can be controlled to isolate the intermediate ketone, 3,5-dimethyl-4-acetylpyridine, due to the steric hindrance of the two methyl groups. cdnsciencepub.com This intermediate can then be further modified. cdnsciencepub.com

The following table outlines a synthetic route for a related compound, demonstrating the sequential introduction of functionalities.

Table 1: Synthesis of 4-Amino-5-methylpyridin-2-ol

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | H₂, Platinum catalyst | 2-Chloro-5-methyl-4-pyridinamine | - |

Data derived from patent information describing a two-step process to produce the target compound with high purity. google.com

Protection-Deprotection Strategies in Pyridinol Synthesis

In the synthesis of complex molecules containing multiple reactive sites, such as pyridinols, protection-deprotection strategies are essential to ensure regioselectivity and prevent unwanted side reactions. organic-chemistry.orgjocpr.com These strategies involve the temporary modification of a functional group to render it inert to specific reaction conditions, followed by its removal later in the synthetic sequence. organic-chemistry.org

For hydroxyl groups in pyridinols, common protecting groups include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), and ethers like the benzyl (B1604629) (Bn) or tetrafluoropyridyl (TFP) group. chemistry.coachrsc.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. organic-chemistry.org For example, a TBDMS ether can be cleaved using fluoride (B91410) ions, while a benzyl ether is typically removed by hydrogenolysis. chemistry.coach

A key concept in multistep synthesis is the use of orthogonal protecting groups, which can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.orgjocpr.com For instance, a Boc-protected amine (removed with acid) and a Fmoc-protected amine (removed with base) can be selectively deprotected in the same molecule. organic-chemistry.org

In the context of pyridinol synthesis, a multi-step route for 6-chloro-4-methylpyridin-3-ol (B578558) utilizes a protection-deprotection strategy to achieve high regioselectivity. The hydroxyl group of 4-methylpyridin-3-ol is first protected as a silyl ether. This allows for selective chlorination at the 6-position, followed by deprotection to yield the final product.

Table 2: Example of a Protection-Deprotection Strategy in Pyridinol Synthesis

| Step | Substrate | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| Protection | 4-methylpyridin-3-ol | tert-butyldimethylsilyl chloride (TBDMSCl) | 3-(tert-butyldimethylsilyloxy)-4-methylpyridine |

| Chlorination | 3-(tert-butyldimethylsilyloxy)-4-methylpyridine | N-chlorosuccinimide (NCS), acetonitrile, 60°C, 8h | 6-chloro-3-(tert-butyldimethylsilyloxy)-4-methylpyridine |

This sequence demonstrates a common strategy for achieving regioselective functionalization of a pyridinol ring.

Utilization of Pyridine N-Oxide Intermediates in Halogenation Processes

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines, particularly for directing halogenation to specific positions. nih.govmountainscholar.org The N-oxide group activates the pyridine ring towards electrophilic substitution and can also facilitate nucleophilic substitution. mountainscholar.orgresearchgate.net

Halogenation of pyridine N-oxides can be highly regioselective. nih.gov For instance, treatment of pyridine N-oxides with phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) often leads to chlorination at the 2- or 4-positions. mountainscholar.orgresearchgate.net A highly efficient and regioselective method for the halogenation of unsymmetrical pyridine N-oxides has been developed using oxalyl chloride for activation, providing access to various 2-halo-substituted pyridines. nih.govresearchgate.net This method is significant as it allows for halogen incorporation at the more electron-deficient side of the pyridine ring. researchgate.net

The general mechanism for nucleophilic halogenation of N-oxides involves the activation of the N-oxide by an electrophile, followed by the addition of a halide anion. researchgate.net Subsequent elimination yields the 2-halo-substituted pyridine. researchgate.net

Furthermore, pyridine N-oxides can be used to introduce halogens at the 4-position through a multi-step sequence. This often involves nitration at the 4-position, followed by conversion of the nitro group to a halogen using reagents like phosphorus tribromide. mountainscholar.org

Table 3: Regioselective Halogenation of Substituted Pyridine N-Oxides

| Substrate | Reagent | Product | Position of Halogenation | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | POCl₃, NEt₃ | 2-Chloropyridine | 2 | mountainscholar.org |

| Unsymmetrical Pyridine N-oxide | Oxalyl chloride, Halide source | 2-Halo-substituted pyridine | 2 | nih.govresearchgate.net |

Catalytic Approaches in Substituted Pyridine Synthesis

Catalysis plays a crucial role in the modern synthesis of substituted pyridines, offering efficient, selective, and often more environmentally friendly routes compared to classical methods. researchgate.net Both heterogeneous and homogeneous catalysts are employed for ring formation and functionalization.

The synthesis of the pyridine ring itself can be achieved through various catalytic multicomponent reactions. whiterose.ac.uk These reactions are highly convergent, allowing for the assembly of complex pyridine structures from simple starting materials in a single step. nih.gov

Homogeneous catalysis often involves the use of soluble metal complexes or organocatalysts. For example, a three-component synthesis of polysubstituted pyridines has been developed using a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. whiterose.ac.ukrsc.orgresearchgate.net Zinc(II) complexes have also been used to catalyze the solvent-free synthesis of tri- and tetra-substituted pyridines from alcohols and ammonium (B1175870) acetate. bohrium.com

Heterogeneous catalysis utilizes catalysts that are in a different phase from the reactants, offering advantages such as easy separation and recyclability. nih.govresearchgate.net Zinc phosphate (B84403) has been demonstrated as a green and non-toxic heterogeneous catalyst for the one-pot synthesis of trisubstituted pyridines from aromatic aldehydes, substituted acetophenones, and ammonium acetate, with excellent yields. rsc.org Copper nanoclusters have been developed as a catalyst that merges the advantages of homogeneous and heterogeneous catalysis for certain reactions. chinesechemsoc.org

The choice between homogeneous and heterogeneous catalysis often depends on the specific transformation, with each approach having its own set of advantages and limitations. nih.govresearchgate.net

Table 4: Comparison of Catalytic Systems for Pyridine Synthesis

| Catalytic System | Catalyst Example | Reaction Type | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Homogeneous | Zn(II)-pincer complex | Three-component coupling of alcohols | High activity and selectivity | Difficult catalyst separation | bohrium.com |

| Homogeneous | Redox-cycling organocatalyst | aza-Wittig/Diels-Alder | Avoids stoichiometric waste | May require specific solvents | whiterose.ac.uk |

| Heterogeneous | Zinc phosphate (Zn₃(PO₄)₂) | Three-component condensation | Recyclable, environmentally friendly | Potentially lower activity than homogeneous counterparts | rsc.org |

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly important tool in organic synthesis, offering high selectivity and mild reaction conditions. researchgate.net For pyridine derivatives, biocatalytic methods are being explored for various transformations.

Flavin-dependent monooxygenases are a class of enzymes that can catalyze the hydroxylation of aromatic compounds, including pyridine derivatives. nih.gov These enzymes play a role in the metabolic degradation of pyridine compounds and can be harnessed for synthetic purposes. nih.gov

Transaminases are another important class of enzymes used for the asymmetric synthesis of chiral amines. researchgate.net A set of transaminases has been investigated for the biocatalytic amination of 1-(4-chloropyridin-2-yl)alkan-1-ones. These enzymes can produce enantiopure amines with high conversion and stereoselectivity, particularly for substrates with short alkyl chains. researchgate.net The presence of a chlorine atom at the 4-position of the pyridine ring was found to enhance the reactivity of the starting ketone. researchgate.net

Table 5: Biocatalytic Amination of Pyridyl Ketones

| Substrate | Enzyme Type | Product | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1-(4-chloropyridin-2-yl)ethanone | (R)- and (S)-selective transaminases | (R)- and (S)-1-(4-chloropyridin-2-yl)ethanamine | 97->99% | >99% |

Data from a study on the biocatalytic amination of 1-(4-chloropyridin-2-yl)alkan-1-ones. researchgate.net

Derivatization Strategies for the 4-Chloro-5-methylpyridin-2-OL Core

The this compound core structure possesses several reactive sites that can be utilized for further derivatization, allowing for the synthesis of a wide range of analogs. The chlorine atom at the 4-position, the hydroxyl group at the 2-position, and the methyl group at the 5-position each offer opportunities for chemical modification.

The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, thiols, or alkoxides. This is a common strategy for building molecular complexity.

The hydroxyl group at the 2-position can undergo reactions typical of phenols, such as O-alkylation, O-acylation, or conversion to a leaving group for subsequent substitution reactions. For example, the hydroxyl group can be converted to a nonaflate, which is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. chim.it

The methyl group at the 5-position can potentially be functionalized through free-radical halogenation or oxidation, although this may require specific and sometimes harsh conditions.

A key intermediate, 4-amino-5-methyl-1H-pyridin-2-one, is used in the synthesis of the mineralocorticoid receptor antagonist finerenone, highlighting the importance of derivatization at the amino and pyridone nitrogen positions. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 5 Methylpyridin 2 Ol

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic substitution is a cornerstone of pyridine chemistry. In 4-Chloro-5-methylpyridin-2-ol, both the chlorine atom and the hydroxyl group can participate in these reactions, although their reactivity is highly dependent on the reaction conditions and the nature of the nucleophile.

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine ring nitrogen atom activates the C4 position towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. This reactivity allows for the displacement of the chloro group by a variety of nucleophiles.

Detailed research on analogous chloropyridine systems demonstrates that the chloro substituent can be readily displaced. For instance, reactions with primary or secondary amines in polar aprotic solvents typically yield the corresponding amino-substituted pyridines. Similarly, alkoxides and hydroxides can displace the chlorine to form ethers and hydroxyl derivatives, respectively. The synthesis of related amino-pyridinols often involves the nucleophilic substitution of a chloro precursor with potassium hydroxide (B78521) in a solvent like methanol (B129727) or ethylene (B1197577) glycol at elevated temperatures, sometimes under pressure. smolecule.comchemicalbook.com

| Nucleophile (Nu) | Reagent Example | Product Type | Typical Conditions |

| Amine | R₂NH (e.g., Piperidine) | 4-Amino-5-methylpyridin-2-ol derivative | Polar aprotic solvent (e.g., DMF, DMSO), 80–120°C |

| Hydroxide | KOH, NaOH | 4,5-dimethylpyridin-2,4-diol | Methanol or Ethylene Glycol, high temperature (e.g., 180°C) |

| Alkoxide | RONa | 4-Alkoxy-5-methylpyridin-2-ol | Alcohol solvent, base |

| Thiolate | RSNa | 4-(Alkylthio)-5-methylpyridin-2-ol | Polar solvent |

Table 1: Illustrative Nucleophilic Substitution Reactions at the C4-Position.

This compound exists in a tautomeric equilibrium with its pyridone form, 4-chloro-5-methyl-2(1H)-pyridone. The reactivity of the hydroxyl group is intrinsically linked to this equilibrium.

Pyridinol Tautomer: The hydroxyl group (-OH) can undergo reactions typical of phenols. It can be O-alkylated or O-acylated using appropriate electrophiles under basic conditions. The oxygen atom can act as a nucleophile, though its reactivity is modulated by the electron-deficient pyridine ring.

Pyridone Tautomer: The 2(1H)-pyridone form possesses an amide-like structure. The exocyclic oxygen is nucleophilic, and the N-H proton is acidic. Deprotonation with a suitable base generates a pyridonate anion, which is a potent nucleophile that can react at either the nitrogen or the oxygen atom, depending on the electrophile and reaction conditions (hard vs. soft electrophiles). The alcoholic hydroxyl group of related compounds can undergo nucleophilic substitution reactions under alkaline conditions. smolecule.comchemicalbook.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. masterorganicchemistry.com However, the substituents on the ring significantly influence the feasibility and outcome of such reactions. The directing effects of the groups on this compound are:

-OH (at C2): A strongly activating, ortho-, para-directing group. It directs incoming electrophiles to the C3 and C5 positions.

-Cl (at C4): A deactivating, yet ortho-, para-directing group. It directs towards the C3 and C5 positions.

-CH3 (at C5): A weakly activating, ortho-, para-directing group. It directs towards the C4 (blocked) and C6 positions.

The combined influence of these substituents suggests that the most probable sites for electrophilic attack are positions C3 and C6. The powerful activating and directing effect of the C2-hydroxyl group would strongly favor substitution at the C3 position. In related systems like 2-chloro-5-methylpyridine (B98176), electrophilic nitration has been shown to occur at the C4 position, which is subsequently converted to an iodo group via diazotization and iodination, highlighting the accessibility of different positions depending on the exact substitution pattern. google.com For this compound, substitution at C3 is the most anticipated outcome.

Oxidation-Reduction Chemistry of the Pyridine Nucleus and Substituents

The functional groups of this compound allow for a range of oxidation and reduction reactions.

Oxidation: The hydroxyl group at C2, existing in equilibrium with the pyridone tautomer, is generally resistant to oxidation. However, the methyl group at C5 could potentially be oxidized to a hydroxymethyl or carboxylic acid group using strong oxidizing agents, although this may require harsh conditions that could affect other parts of the molecule. In analogous compounds like 6-chloro-4-methylpyridin-3-ol (B578558), the hydroxyl group can be oxidized to a ketone derivative.

Reduction: The chloro group can be removed via catalytic hydrodehalogenation (e.g., using H₂ gas with a palladium catalyst) to yield 5-methylpyridin-2-ol. The pyridine ring itself can be reduced to the corresponding piperidine (B6355638) derivative under more vigorous catalytic hydrogenation conditions (e.g., high pressure and temperature with catalysts like rhodium or ruthenium).

| Reaction Type | Reagent/Condition | Affected Group(s) | Product Type |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Methyl (-CH₃) | 4-Chloro-2-hydroxy-pyridine-5-carboxylic acid |

| Reduction | H₂, Pd/C, base | Chloro (-Cl) | 5-Methylpyridin-2-ol |

| Reduction | H₂, Rh/C or Ru/C, high P/T | Pyridine Ring, Chloro (-Cl) | 5-Methylpiperidin-2-ol |

Table 2: Potential Oxidation and Reduction Reactions.

Cycloaddition Reactions and Pericyclic Processes

While the aromatic pyridinol tautomer is generally unreactive in cycloaddition reactions, the 4-chloro-5-methyl-2(1H)-pyridone tautomer has the potential to participate as a diene in [4+2] cycloaddition (Diels-Alder) reactions. The diene system would be composed of atoms N1, C6, C5, and C4. This reactivity is well-documented for other 2-pyridone systems, which react with electron-deficient dienophiles to form bicyclic adducts. Such reactions often require thermal conditions and can be highly stereoselective. sigmaaldrich.com The subsequent cleavage of these adducts can provide a route to complex, highly substituted ring systems.

Fundamental Reaction Kinetics and Proposed Mechanistic Pathways

The most studied reaction mechanism for this class of compounds is the nucleophilic aromatic substitution (SNAr) at the halogen-bearing carbon. This reaction proceeds via a two-step addition-elimination mechanism.

Step 1 (Addition): The nucleophile attacks the carbon atom bearing the chloro group (C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically slow and rate-determining because it involves the disruption of the ring's aromaticity. masterorganicchemistry.comresearchgate.net The negative charge of the intermediate is delocalized onto the electron-withdrawing nitrogen atom of the pyridine ring.

Step 2 (Elimination): The aromaticity of the ring is restored through the rapid expulsion of the chloride leaving group from the Meisenheimer complex.

Kinetic studies on analogous systems, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, show second-order kinetics and large negative ρ values in Hammett plots. researchgate.net This indicates a significant buildup of negative charge in the transition state leading to the Meisenheimer complex, which is consistent with the proposed SNAr mechanism. It is proposed that the nucleophilic substitution on this compound follows this same fundamental pathway. Reaction rates can be enhanced by using high-pressure systems, which increase molecular collision frequency. smolecule.com

Tautomeric Equilibria and Interconversion Dynamics of 4 Chloro 5 Methylpyridin 2 Ol

Investigation of Pyridin-2-ol/Pyridin-2(1H)-one Tautomerism

The tautomeric relationship between the enol-like 2-hydroxypyridine (B17775) and the keto-like 2-pyridone has been the subject of extensive research. wikipedia.orgmdpi.com The position of this equilibrium is sensitive to the physical state of the compound, the nature of the solvent, and the presence of substituents on the pyridine (B92270) ring.

Experimental Determination of Tautomeric Preferences in Various Phases (Gas, Solution, Solid)

Experimental studies have revealed distinct tautomeric preferences for pyridin-2-ol derivatives in different phases.

Gas Phase: In the gas phase, the 2-hydroxypyridine (enol) form is generally favored. mdpi.com Infrared spectroscopy measurements indicate an energy difference of approximately 2.43 to 3.3 kJ/mol in favor of the enol tautomer. wikipedia.orgchemeurope.com

Solution Phase: The equilibrium in solution is highly dependent on the solvent. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents, such as water and alcohols, shift the equilibrium towards the 2-pyridone form. wikipedia.orgchemeurope.com In some cases, both tautomers can coexist in comparable amounts in solvents like cyclohexane. mdpi.com

Solid State: In the solid state, the 2-pyridone (keto) form is predominantly favored. mdpi.com X-ray crystallography has shown that many 2-pyridones, including substituted derivatives like 5-methyl-3-carbonitrile-2-pyridone, exist in this form, often forming helical structures through hydrogen bonding. wikipedia.orgchemeurope.com

Influence of Molecular Structure and Substituents on Tautomeric Equilibrium

The electronic properties of substituents on the pyridine ring play a crucial role in determining the position of the tautomeric equilibrium.

Electron-donating groups , such as a methyl group, can influence the relative stability of the tautomers. For instance, in substituted pyrazoles, electron-donating groups like -CH3 were found to favor the C3-tautomer. mdpi.com

Electron-withdrawing groups , such as a chloro group, also exert a significant effect. Studies on halogenated 2-hydroxypyridine/2-pyridone systems have shown that chlorine substitution influences the tautomeric and conformational equilibria. researchgate.net In the gas phase, the lactim (enol) form was found to be the predominant species for all chloro-substituted compounds studied. researchgate.net The presence of electron-withdrawing groups on the pyridine ring has been shown to favor the conversion to 1-methylpyridone in solution. researchgate.net

The interplay of the chloro and methyl groups in 4-Chloro-5-methylpyridin-2-ol will therefore determine the precise balance of the tautomeric forms, with their opposing electronic effects creating a nuanced equilibrium.

Effects of Solvent Polarity and Proton-Donating/Accepting Capabilities on Tautomeric Shifts

The solvent's ability to stabilize one tautomer over the other is a key determinant of the equilibrium position in solution.

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar 2-pyridone tautomer. wikipedia.orgchemeurope.com The larger dipole moment of the keto tautomer leads to its increased stability in polar environments. nih.gov

Protic vs. Aprotic Solvents: Protic solvents can directly participate in proton transfer, potentially lowering the energy barrier for interconversion. wikipedia.orgchemeurope.com Aprotic solvents, while not directly donating protons, can still influence the equilibrium based on their polarity.

The choice of solvent is therefore a powerful tool for controlling the tautomeric composition of this compound in solution.

Theoretical and Computational Analysis of Tautomeric Pathways

Theoretical and computational methods provide invaluable insights into the mechanisms and energetics of tautomerization, complementing experimental findings.

Gas-Phase Tautomerization Mechanisms: Direct vs. Mediated Proton Transfer

The direct intramolecular transfer of a proton in the gas phase is a high-energy process.

Direct Proton Transfer: The unimolecular tautomerization is considered to have a forbidden 1,3-suprafacial transition state, resulting in a high activation energy barrier. wikipedia.orgchemeurope.com Theoretical calculations have estimated this barrier to be around 125 or 210 kJ/mol. wikipedia.orgchemeurope.com

Mediated Proton Transfer: Tautomerization can be facilitated by the presence of other molecules. Dimerization followed by a double proton transfer provides a lower energy, self-catalytic pathway for interconversion. wikipedia.org The presence of a single water molecule can also significantly reduce the energy barrier for proton transfer. wuxiapptec.com

Quantum Chemical Calculations of Energy Barriers and Relative Stabilities of Tautomers

Quantum chemical calculations have become a powerful tool for quantifying the energetic aspects of tautomerism.

Relative Stabilities: Various computational methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to calculate the relative energies of tautomers. mdpi.comwayne.edu For the parent 2-pyridone system, calculations have shown that the energy difference between tautomers is small, with results often in good agreement with experimental values. wayne.edu For instance, some calculations predict the 2-pyridone tautomer to be slightly more stable than 2-hydroxypyridine by about 0.3 kcal/mol. wayne.edu

Energy Barriers: Computational studies have been used to determine the activation energies for tautomerization. For example, in 2-aminopyridine (B139424) systems, the barrier for proton transfer has been calculated to be around 44.81 kcal/mol. researchgate.net DFT calculations on a related Schiff base showed a high energy barrier of about 163 kJ/mol for the enol to keto conversion, indicating that the process is not spontaneous. researchgate.net The presence of a solvent molecule, as modeled in some calculations, can significantly decrease the energy barrier for proton transfer. nih.gov

These computational approaches are essential for building a detailed understanding of the factors governing the tautomeric behavior of substituted pyridinols like this compound.

Microsolvation Effects on Tautomeric Equilibria

Computational studies, often employing Density Functional Theory (DFT), demonstrate that even a small number of solvent molecules can dramatically alter the relative stability of tautomers and the energy barriers for their interconversion. researchgate.netuam.mx For instance, in the gas phase, one tautomer might be significantly more stable, but the presence of just one or two water molecules can shift the equilibrium. researchgate.net This is because polar solvent molecules, like water, can form hydrogen bonds with the solute, stabilizing the transition state of the tautomerization reaction and thereby lowering the activation energy required for the proton transfer. researchgate.netuam.mxresearchgate.net

The catalytic effect of water molecules is a key aspect of microsolvation. researchgate.net Water can act as a proton shuttle, creating a lower-energy pathway for the tautomerization to occur compared to the direct intramolecular proton transfer. researchgate.netnih.gov Studies on similar systems, such as 2-pyridinethione, show that the energy barrier for tautomerization is significantly reduced with water-assisted mechanisms. researchgate.net It is important to note, however, that while a few explicit water molecules (microsolvation) can facilitate the reaction, bulk solvent effects (modeled as a polarizable continuum) can sometimes increase the energy barrier, suggesting that the specific arrangement and interaction of the first few solvent molecules are crucial. researchgate.net

Table 1: Theoretical Effect of Microsolvation on Tautomerization Energy Barriers This table presents illustrative data from studies on analogous compounds to demonstrate the principle of microsolvation effects, as specific values for this compound are not available.

| System | Unassisted Barrier (kcal/mol) | Water-Assisted Barrier (kcal/mol) |

|---|---|---|

| Pyrimidin-2(1H)-one | 34.47 | 4.97 (Dimer) |

| 2-Pyridinethione | High | Significantly Lower |

Data is illustrative and based on findings for analogous compounds to show the principle of microsolvation. researchgate.netresearchgate.net

Role of Inter- and Intramolecular Hydrogen Bonding in Tautomer Stability and Dynamics

Hydrogen bonding plays a pivotal role in determining the stability and interconversion dynamics of the tautomers of this compound. Both intramolecular (within the same molecule) and intermolecular (between molecules) hydrogen bonds are significant.

Intermolecular Hydrogen Bonding: In condensed phases (solid or liquid), molecules of this compound can form intermolecular hydrogen bonds. For example, the keto tautomer can act as a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group), potentially forming dimeric structures. These dimers can facilitate a concerted double proton transfer, which often presents a much lower energy barrier for tautomerization compared to the intramolecular shift in an isolated molecule. researchgate.net The formation of these hydrogen-bonded dimers significantly stabilizes the transition state. researchgate.net

The interaction with solvent molecules, as discussed in the microsolvation section, is another critical form of intermolecular hydrogen bonding. nih.gov Solvents like water or alcohols can form hydrogen bonds with both the donor and acceptor sites of the tautomers, influencing their relative stability and the dynamics of their interconversion. researchgate.netfrontiersin.org For instance, polar protic solvents are particularly effective at reducing the activation energy for tautomerization by participating directly in the proton transfer process. researchgate.net

Intramolecular Hydrogen Bonding: While less common in simple pyridinols, intramolecular hydrogen bonds can become a factor in more complex derivatives, influencing which tautomeric form is more stable. In related heterocyclic systems, the presence of a substituent that can form an intramolecular hydrogen bond with the tautomerizing proton can lock the molecule into a specific conformation and favor one tautomer over the other. researchgate.net For this compound itself, direct intramolecular hydrogen bonding is not a primary feature, but the electronic effects of the chloro and methyl substituents will influence the acidity of the O-H bond and the basicity of the ring nitrogen, thereby affecting the intermolecular hydrogen bonding strength and tautomeric equilibrium.

The stability conferred by these hydrogen bonds is significant. In computational studies of related compounds, the energy difference between tautomers can be substantial, often favoring one form by several kcal/mol. acs.org The strength of these bonds can be evaluated using techniques like Natural Bond Orbital (NBO) analysis, which quantifies the interaction energy between the donor and acceptor orbitals. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-Chloro-5-methylpyridin-2-ol in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to neighboring protons. For this compound, the spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the labile N-H or O-H proton, depending on the predominant tautomer and the solvent used. The electron-withdrawing effects of the chlorine atom and the carbonyl/hydroxyl group significantly influence the chemical shifts of the ring protons.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound would display six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon. The chemical shift of the C2 carbon is particularly diagnostic, appearing significantly downfield (around 160-165 ppm) in the pyridone tautomer due to the influence of the adjacent carbonyl group. Substituent effects on pyridine rings have been extensively studied, allowing for reliable prediction of chemical shifts. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-5-methyl-2(1H)-pyridone Tautomer

| ¹H NMR Data (in DMSO-d₆) | ¹³C NMR Data (in DMSO-d₆) | |||

|---|---|---|---|---|

| Proton | Predicted δ (ppm) | Multiplicity | Carbon | Predicted δ (ppm) |

| H3 | ~6.2 | Singlet (s) | C2 | ~162 |

| H6 | ~7.5 | Singlet (s) | C3 | ~105 |

| -CH₃ | ~2.1 | Singlet (s) | C4 | ~145 |

| N-H | ~11-12 | Broad Singlet (br s) | C5 | ~120 |

| C6 | ~140 | |||

| -CH₃ | ~16 |

Note: Predicted values are based on data from analogous substituted 2-pyridone structures. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complete structural assignment, especially for complex molecules or for differentiating between isomers. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled, typically through two or three bonds. For this molecule, COSY would be used to confirm the absence of coupling between the H3 and H6 protons, consistent with their separation by more than three bonds, thus verifying their positions on the ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov HSQC would be used to definitively assign the chemical shifts of C3, C6, and the methyl carbon by correlating them to their attached, and previously assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY can provide insights into the conformation of the molecule. For instance, a NOESY correlation between the methyl protons (on C5) and the ring proton at H6 would confirm their spatial proximity.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectra display absorption bands corresponding to specific bond vibrations (stretching, bending). For this compound, key vibrational modes include the O-H or N-H stretching, C=O stretching, C=C and C=N ring stretching, and C-Cl stretching. The presence and position of these bands are highly diagnostic of the molecular structure. semanticscholar.org

Table 2: Characteristic Vibrational Frequencies for Tautomers of this compound

| Vibrational Mode | Functional Group | Pyridin-2-ol Form (cm⁻¹) | Pyridin-2-one Form (cm⁻¹) |

|---|---|---|---|

| Stretching | O-H | ~3400 (Broad) | Absent |

| Stretching | N-H | Absent | ~3100-3000 (Broad) |

| Stretching | C-H (Aromatic) | ~3100-3000 | ~3100-3000 |

| Stretching | C-H (Methyl) | ~2950 | ~2950 |

| Stretching | C=O (Amide I) | Absent | ~1660-1640 (Strong) |

| Ring Stretching | C=C / C=N | ~1610, ~1570 | ~1600, ~1550 |

| Stretching | C-Cl | ~800-700 | ~800-700 |

The tautomeric equilibrium between 2-hydroxypyridine (B17775) and 2-pyridone is highly sensitive to the physical state and solvent polarity. wikipedia.orgstackexchange.com Vibrational spectroscopy is an excellent tool to identify the dominant form.

In the Solid State: X-ray crystallography and IR spectroscopy have confirmed that the pyridone form is predominant for the parent compound in the solid state. wikipedia.orgstackexchange.com This is evidenced by the presence of a strong carbonyl (C=O) absorption band around 1650 cm⁻¹ and the absence of a broad O-H band. wikipedia.org It is expected that this compound also exists primarily as the pyridone tautomer in the solid phase.

In Solution: The equilibrium can shift depending on the solvent. Non-polar solvents tend to favor the 2-hydroxypyridine form, whereas polar, protic solvents like water and alcohols strongly favor the more polar 2-pyridone tautomer through hydrogen bonding. stackexchange.com Therefore, an IR spectrum recorded in a non-polar solvent might show a broad O-H stretch, while a spectrum in a polar solvent would be dominated by the strong C=O stretch. wuxibiology.com This shift provides dynamic insight into the molecule's electronic properties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₆ClNO), the calculated exact mass of the neutral molecule is 143.01380 Da. In electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, with an expected m/z of 144.02163.

Tandem mass spectrometry (MS/MS) experiments provide further structural information by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is a reproducible characteristic that helps confirm the structure. For substituted 2-pyridones, common fragmentation pathways include the initial loss of neutral molecules like carbon monoxide (CO) or radicals such as the chlorine atom. rsc.orgasianpubs.org

Table 3: Predicted HRMS Fragmentation of [this compound + H]⁺

| Ion | Formula | Predicted m/z | Proposed Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | [C₆H₇ClNO]⁺ | 144.02163 | - |

| [M+H-CO]⁺ | [C₅H₇ClN]⁺ | 116.02670 | CO |

| [M+H-Cl]⁺ | [C₆H₇NO]⁺ | 110.05999 | Cl• (radical) |

| [M+H-CO-HCN]⁺ | [C₄H₆Cl]⁺ | 89.01580 | CO, HCN |

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak at [M+2+H]⁺ (m/z 146.01868) that is approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Isotopic Pattern Analysis for Elemental Composition

Mass spectrometry serves as a fundamental tool for determining the elemental composition of this compound through the analysis of its isotopic pattern. The presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, imparts a distinctive signature in the mass spectrum.

For a molecule containing a single chlorine atom, the molecular ion peak (M⁺) will be accompanied by a prominent M+2 peak. The relative intensity of the M+2 peak will be approximately one-third of the intensity of the M⁺ peak, reflecting the natural isotopic abundance of ³⁷Cl. researchgate.netmiamioh.edu This characteristic 3:1 intensity ratio for the M⁺ and M+2 peaks provides unambiguous evidence for the presence of one chlorine atom within the molecular structure, allowing for the confident assignment of the elemental formula C₆H₆ClNO. researchgate.net

Fragmentation Pathways in Mechanistic Elucidation

Electron ionization mass spectrometry (EI-MS) not only confirms the molecular weight but also provides structural information through the analysis of fragmentation patterns. When this compound is subjected to EI, the high-energy electrons generate a molecular ion (M⁺) that is energetically unstable and prone to fragmentation. chemguide.co.uk The resulting charged fragments are detected, and their mass-to-charge (m/z) ratios help in piecing together the molecule's structure.

The fragmentation of the molecular ion can proceed through several predictable pathways based on the stability of the resulting ions and neutral losses. youtube.com Key fragmentation mechanisms for this compound are expected to include:

Loss of a Chlorine Radical: A common pathway for halogenated compounds is the cleavage of the carbon-halogen bond, resulting in the loss of a chlorine radical (•Cl). miamioh.edu This would produce a fragment ion with a significant peak.

Loss of a Methyl Radical: Cleavage of the C-CH₃ bond can lead to the loss of a methyl radical (•CH₃), forming a stable pyridinone-based cation.

Loss of Carbon Monoxide: The pyridin-2-ol tautomer can exist in equilibrium with its keto form, 4-chloro-5-methyl-1H-pyridin-2-one. This pyridone form can undergo a characteristic fragmentation involving the loss of a neutral carbon monoxide (CO) molecule. libretexts.org

Ring Cleavage: More complex fragmentation can lead to the cleavage of the pyridine ring itself.

The analysis of these fragmentation pathways provides a detailed map of the molecule's connectivity, confirming the positions of the chloro, methyl, and hydroxyl/oxo functional groups on the pyridine ring.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Neutral Loss | m/z (for ³⁵Cl) |

|---|---|---|

| [C₆H₆ClNO]⁺• (Molecular Ion) | None | 143.0 |

| [C₆H₆NO]⁺ | •Cl | 108.0 |

| [C₅H₃ClNO]⁺• | •CH₃ | 128.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy is a valuable technique for investigating the electronic structure of this compound and, crucially, for studying its tautomeric equilibrium. The compound can exist in two primary tautomeric forms: the pyridin-2-ol (enol) form and the 4-chloro-5-methyl-1H-pyridin-2-one (keto) form. This tautomerism plays a significant role in its chemical reactivity and biological interactions. wayne.eduresearchgate.net

The UV-Vis absorption spectrum arises from electronic transitions between molecular orbitals, typically π → π* and n → π* transitions in aromatic and heterocyclic compounds. Each tautomer possesses a distinct conjugated system, resulting in a unique absorption spectrum.

Pyridin-2-ol (Enol) Form: This form has an aromatic pyridine ring with hydroxyl substitution.

Pyridin-2-one (Keto) Form: This form has a non-aromatic diene system within the ring.

Theoretical and experimental studies on similar pyridone systems show that the keto form is often favored in various solvents and in the solid state. wayne.edunih.gov By analyzing the absorption maxima (λ_max) and molar absorptivities, the relative populations of the two tautomers in different environments can be determined. The position of the equilibrium is sensitive to solvent polarity and hydrogen-bonding capability, which can be monitored by changes in the UV-Vis spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise coordinates of each atom in the crystal lattice. This allows for the unambiguous determination of molecular geometry and the analysis of intermolecular forces that govern crystal packing.

Table 2: Representative Bond Lengths and Angles for a Substituted Chloropyridine Ring System

| Parameter | Typical Value (Å or °) |

|---|---|

| Bond Lengths | |

| C-Cl | ~1.74 Å |

| C-N | ~1.34 Å |

| C-C (ring) | ~1.38 - 1.40 Å |

| C-O (enol) | ~1.36 Å |

| C=O (keto) | ~1.24 Å |

| Bond Angles | |

| C-C-Cl | ~120° |

| C-N-C | ~118° |

| N-C-C | ~123° |

Note: Data is derived from analogous structures and serves as a predictive reference. researchgate.netnih.gov

In the solid state, molecules of this compound are organized in a specific, repeating three-dimensional array known as a crystal lattice. The arrangement is dictated by a combination of intermolecular forces. mdpi.com For this compound, existing as the pyridone tautomer, hydrogen bonding is expected to be the dominant interaction. rsc.org

It is well-established that 2-pyridone and its derivatives form highly stable, centrosymmetric dimers through a pair of N-H···O hydrogen bonds. nih.gov This robust interaction is known as the pyridone homosynthon, which has an R²₂(8) graph set topology. nih.gov These hydrogen-bonded dimers would likely serve as the primary building blocks of the crystal structure.

Computational Chemistry and Theoretical Modeling of 4 Chloro 5 Methylpyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular structure, stability, and electronic properties of molecules like 4-Chloro-5-methylpyridin-2-OL at the atomic level. These methods solve approximations of the Schrödinger equation to model molecular behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.combohrium.com For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step in a theoretical analysis. mdpi.comresearchgate.net

The primary applications for this compound would be:

Geometry Optimization: To determine the most stable three-dimensional arrangement of atoms. This process finds the lowest energy structure, providing key information on bond lengths, bond angles, and dihedral angles.

Tautomerism Analysis: Hydroxypyridines, such as this compound, can exist in tautomeric forms, primarily the pyridin-2-ol and the pyridin-2-one forms. DFT calculations would be essential to determine the relative energies of these tautomers and predict which form is more stable under various conditions (e.g., in the gas phase or in a solvent). mdpi.com

Vibrational Frequencies: Calculations would predict the infrared (IR) and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data helps to validate the calculated structure. researchgate.net

Table 1: Representative Data from DFT Geometry Optimization (Note: This table is illustrative of the parameters that would be calculated. Specific values for this compound are not available in the searched literature.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (C-Cl) | The distance between the Carbon and Chlorine atoms. | ~1.74 Å |

| Bond Length (O-H) | The distance between the Oxygen and Hydrogen atoms in the hydroxyl group. | ~0.97 Å |

| Bond Angle (C-N-C) | The angle within the pyridine (B92270) ring involving the Nitrogen atom. | ~118° |

| Total Energy | The calculated total electronic energy of the optimized structure. | Value in Hartrees |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for certain molecular properties.

For this compound, these high-accuracy methods would be employed to:

Refine the energy differences between tautomers, providing a more reliable prediction of their relative populations.

Calculate precise ionization potentials and electron affinities.

Investigate weak intermolecular interactions, such as hydrogen bonding in dimers of the molecule, which are crucial for understanding its properties in the solid state.

Analysis of Electronic Properties and Reactivity Descriptors

Once the geometry is optimized, further analysis is performed to understand the electronic nature and chemical reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density indicate sites prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. bohrium.com A small energy gap suggests the molecule is more reactive. mdpi.com

For this compound, this analysis would reveal how the electron-withdrawing chlorine atom and the electron-donating methyl and hydroxyl groups influence the molecule's reactivity and electronic transitions. mdpi.combohrium.com

Table 2: Frontier Molecular Orbital Parameters (Note: This table is illustrative. Specific values for this compound are not available in the searched literature.)

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| ΔE (Energy Gap) | ELUMO - EHOMO | Correlates with chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen and nitrogen atoms.

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are favorable sites for nucleophilic attack. These would be expected near the hydrogen atoms, particularly the one in the hydroxyl group.

Green Regions: Represent neutral or non-polar areas.

The MEP map provides a clear, intuitive guide to the reactive sites of the molecule, complementing the information from FMO analysis. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar chemical concepts of lone pairs, core pairs, and bonding/antibonding orbitals.

This analysis is particularly useful for quantifying:

Charge Distribution: It provides a "natural" atomic charge for each atom, offering a more chemically intuitive picture than other methods.

Hyperconjugation: It reveals stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair to an empty antibonding orbital. For example, it could show interactions between the lone pairs on the oxygen atom and antibonding orbitals within the pyridine ring.

Global and Local Reactivity Descriptors

Local reactivity descriptors, like the Fukui function, identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. arxiv.orgnih.gov In the case of the more stable 4-chloro-5-methyl-1H-pyridin-2-one tautomer, analysis would likely indicate the following:

Nucleophilic Attack: The carbonyl carbon (C2) is expected to be a primary electrophilic site, susceptible to attack by nucleophiles. The electron-withdrawing nature of the adjacent ring nitrogen and the oxygen atom enhances its electrophilicity.

Electrophilic Attack: The oxygen atom of the carbonyl group and the nitrogen atom in the ring possess lone pairs and are thus potential sites for electrophilic attack or protonation. The local softness and Fukui functions would quantify the reactivity of these sites. nih.gov

Reactivity Modulation: The chlorine atom at C4 and the methyl group at C5 modulate the electron density of the pyridine ring, thereby influencing the reactivity of all sites. The chlorine atom acts as an electron-withdrawing group via induction, while the methyl group is a weak electron-donating group.

**6.3. Advanced Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define atoms, chemical bonds, and their properties. researchgate.net This analysis characterizes the nature of atomic interactions based on the topological properties of the electron density (ρ(r)) at bond critical points (BCPs). researchgate.net

For this compound, a QTAIM analysis would characterize the various bonds:

Covalent Bonds: The C-C, C-N, C-H, C-Cl, and C=O bonds within the molecule would be identified by BCPs with a large electron density and a negative Laplacian (∇²ρ(r)), characteristic of shared-electron interactions.

Polar Covalent Bonds: The C-Cl, C-N, and C=O bonds would exhibit topological properties indicative of significant charge separation due to the differences in electronegativity.

Non-Covalent Interactions: In the solid state or in molecular aggregates, QTAIM can identify and quantify intermolecular hydrogen bonds, such as those involving the N-H group and the carbonyl oxygen (N-H···O=C), which are crucial for stabilizing the crystal structure. The electron density and its Laplacian at the BCP of a hydrogen bond are key indicators of its strength. chemrxiv.org

QTAIM studies on related heterocyclic systems have successfully evaluated the strength of bonding interactions and electron densities, confirming its utility in understanding molecular structure. shd-pub.org.rs

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. csic.esnih.gov It generates 3D isosurfaces based on the reduced density gradient (RDG), which are color-coded to distinguish between different types of non-covalent interactions. nih.gov

A hypothetical NCI plot for a dimer or crystal of this compound would likely reveal:

Strong Attractive Interactions (Blue Isosurfaces): These would appear between the N-H proton of one molecule and the carbonyl oxygen of another, corresponding to strong hydrogen bonds.

Weak van der Waals Interactions (Green Isosurfaces): Broad, delocalized green surfaces would indicate weaker van der Waals forces, such as those between the aromatic rings (π-π stacking) or involving the methyl groups.

Repulsive Interactions (Red Isosurfaces): These might appear in areas of steric clash, for example, within the core of the aromatic ring.

NCI plots are particularly valuable for understanding the forces that govern crystal packing and the stabilization of molecular complexes. nih.govfu-berlin.de

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide critical insights into its dynamic behavior. mdpi.comnih.gov

Key applications of MD for this compound include:

Solvent Interactions: Simulating the molecule in different solvents (e.g., water, ethanol, chloroform) can elucidate how intermolecular forces, particularly hydrogen bonding with solvent molecules, affect its conformation and the stability of its tautomeric forms.

Conformational Dynamics: MD can explore the flexibility of the molecule, including the rotation of the methyl group and slight puckering of the ring, providing a dynamic picture of its structure.

Aggregation and Self-Assembly: In concentrated solutions or in the solid state, MD simulations can model how individual molecules interact and arrange themselves, driven by hydrogen bonding and π-π stacking, to form larger aggregates. Studies on related pyridine derivatives show that MD is effective in verifying the stability of ligand-receptor complexes and understanding thermodynamic properties. mdpi.comnih.govekb.eg

Prediction of Molecular Descriptors Relevant to Chemical Behavior and Property-Structure Relationships

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of molecules. researchgate.net Various descriptors for this compound can be computed from its 2D or 3D structure, providing a quantitative basis for structure-property relationships. nih.gov

Below is a table of key molecular descriptors for this compound, primarily based on its more stable pyridin-2-one tautomer.

| Descriptor Name | Value / Type | Significance | Source |

| IUPAC Name | 4-chloro-5-methyl-1H-pyridin-2-one | Systematic nomenclature for unambiguous identification. | nih.gov |

| Molecular Formula | C₆H₆ClNO | Defines the elemental composition of the molecule. | nih.gov |

| Molecular Weight | 143.57 g/mol | The mass of one mole of the substance. | nih.gov |

| SMILES | CC1=CNC(=O)C=C1Cl | A line notation for representing the molecular structure. | nih.gov |

| InChIKey | DXPNRBPUHOJUAA-UHFFFAOYSA-N | A hashed version of the InChI standard for database searching. | nih.gov |

| Topological Polar Surface Area (TPSA) | 49.55 Ų | Predicts transport properties like cell permeability. A higher value suggests lower permeability. | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 1.0 | A measure of lipophilicity, influencing solubility and absorption. | chemscene.com |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, indicating potential for hydrogen bonding. | chemscene.com |

| Hydrogen Bond Acceptors | 2 | The number of N or O atoms, indicating potential for hydrogen bonding. | chemscene.com |

| Rotatable Bonds | 0 | Indicates the conformational flexibility of the molecule. | chemscene.com |

These descriptors are fundamental in fields like medicinal chemistry and materials science for screening and designing new compounds with desired properties. For instance, LogP and TPSA are critical parameters in the evaluation of a compound's potential as a drug candidate according to frameworks like Lipinski's Rule of Five.

Advanced Applications and Role As a Key Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The structural features of 4-Chloro-5-methylpyridin-2-ol make it an interesting candidate for the construction of complex organic frameworks, particularly heterocyclic and polycyclic systems.

While specific, documented multistep reaction sequences starting from this compound to form complex heterocyclic and polycyclic systems are not extensively reported, the reactivity of its functional groups suggests its potential utility in such syntheses. The chloro group can be a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various other functional groups or the formation of new carbon-carbon or carbon-heteroatom bonds. The pyridinone ring itself can undergo various transformations. For instance, related pyridone structures are known to be key intermediates in the synthesis of pharmacologically active compounds.

As a functionalized pyridine (B92270), this compound can serve as a foundational scaffold for the synthesis of a variety of other heterocyclic structures. The inherent reactivity of the pyridine ring, combined with its substituents, allows for its elaboration into more complex fused ring systems. For example, the combination of the chloro and hydroxyl/keto functionalities could be exploited in condensation reactions with other bifunctional molecules to construct fused heterocyclic systems. However, specific examples of the use of this compound for creating diverse heterocyclic scaffolds are not well-documented in current literature.

Participation in Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms in this compound provide potential coordination sites for metal ions, suggesting its utility in the fields of catalysis and coordination chemistry.

The pyridinone moiety of this compound can act as a bidentate or monodentate ligand in the formation of metal complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl/keto group can coordinate with a variety of transition metals. The electronic properties of the resulting metal complexes can be tuned by the chloro and methyl substituents on the pyridine ring. While the design and synthesis of specific metal complexes using this compound as a ligand are not widely reported, the fundamental coordination chemistry of pyridinone-type ligands is well-established.

Metal complexes derived from this compound could potentially be employed as catalysts in various organic transformations. The steric and electronic environment around the metal center, influenced by the ligand, would play a crucial role in the catalytic activity and selectivity. Furthermore, the compound itself, or its derivatives, might act as an organocatalyst or modulate the rate of certain chemical reactions through various interactions, such as hydrogen bonding. At present, there is a lack of specific research demonstrating the application of this compound in organic catalysis or for reaction rate modulation.

Integration into Advanced Materials Science

The potential for this compound to be integrated into advanced materials is an area that remains largely unexplored. In principle, its functional groups could allow for its incorporation into polymeric structures or its use as a precursor for the synthesis of functional materials such as dyes or electronic materials. The pyridine ring is a component of many functional organic materials, and the specific substitution pattern of this compound could impart unique properties to such materials. However, there is currently no significant body of research to support its specific applications in this field.

Precursor for Functional Polymers and Organic Electronics

While direct applications of this compound in the synthesis of functional polymers and organic electronics are not extensively documented in publicly available literature, the structural motifs present in this molecule are found in various polymeric and electronic materials. The pyridine ring, in particular, is a key component in many conjugated polymers due to its electron-deficient nature, which can be harnessed to tune the electronic properties of materials.

The hydroxyl and chloro groups on this compound offer potential reactive sites for polymerization reactions. For instance, the hydroxyl group could be converted into an acrylate (B77674) or methacrylate (B99206) monomer, which can then undergo free-radical polymerization. Alternatively, the chloro group could be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build up a polymer backbone. The methyl group can also influence the solubility and morphology of the resulting polymers.

In the realm of organic electronics, pyridine-containing polymers are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The nitrogen atom in the pyridine ring can coordinate with metal ions, leading to the formation of metallopolymers with interesting photophysical and electronic properties. Although specific research on polymers derived directly from this compound is limited, the fundamental chemistry of pyridine derivatives suggests its potential as a building block in this field.

Adsorption Studies on Metal Surfaces for Corrosion Inhibition (focus on chemical interactions)

Pyridine and its derivatives are well-known corrosion inhibitors for various metals and alloys in acidic environments. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation).

The chemical interactions of pyridine derivatives with metal surfaces are influenced by several factors, including the electronic structure of the inhibitor molecule, the nature of the metal, and the composition of the corrosive environment. In the case of this compound, the presence of multiple functional groups would likely lead to a complex adsorption mechanism.

The nitrogen atom of the pyridine ring, with its lone pair of electrons, can coordinate with vacant d-orbitals of metal atoms. The hydroxyl group can also participate in the adsorption process through the formation of coordinate bonds with the metal surface. The chloro and methyl substituents can influence the electron density distribution in the pyridine ring, thereby affecting the strength of the interaction with the metal.

Studies on similar pyridine derivatives have shown that the adsorption process often involves the formation of a coordinate bond between the nitrogen atom and the metal surface. The orientation of the adsorbed molecules can vary from perpendicular to parallel to the surface, depending on the specific interactions. The presence of a protective film of adsorbed inhibitor molecules has been confirmed by various surface analysis techniques, such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM).

Contribution to Agrochemical Research: Synthesis of Pyridine-Based Chemical Entities

The most significant and well-documented application of chloro-methyl-pyridine derivatives, including structures closely related to this compound, is in the field of agrochemical research and development. These compounds serve as crucial intermediates in the synthesis of a wide range of herbicides, pesticides, and fungicides.

Precursors for Herbicide and Pesticide Active Ingredients (emphasis on synthesis chemistry)

Chlorinated methylpyridines are key building blocks for several commercially important agrochemicals. The reactivity of the chloro and methyl groups allows for further chemical modifications to introduce the desired functionalities for biological activity. For instance, 2-chloro-5-methylpyridine (B98176) is a direct precursor to 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), a vital intermediate for neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid.